18-Hydroxyprostaglandin E2
CAS No.: 67355-95-7
Cat. No.: VC1774356
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67355-95-7 |
|---|---|
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-2-14(21)9-10-15(22)11-12-17-16(18(23)13-19(17)24)7-5-3-4-6-8-20(25)26/h3,5,11-12,14-17,19,21-22,24H,2,4,6-10,13H2,1H3,(H,25,26)/b5-3-,12-11+/t14?,15-,16+,17+,19+/m0/s1 |
| Standard InChI Key | MUKULGJLXZDDSP-TWXROKSDSA-N |
| Isomeric SMILES | CCC(CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |
| SMILES | CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
18-Hydroxyprostaglandin E2 is an eicosanoid derivative characterized by its molecular formula C20H32O6 and a molecular weight of 368.46400 . Its IUPAC name is (Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid, which reflects its complex stereochemistry and functional groups arrangement . The compound is identified in chemical databases by the CAS number 67355-95-7 and is also known by the synonym 18-Hydroxy-PGE2 .
The distinguishing feature of 18-Hydroxyprostaglandin E2 is the presence of a hydroxyl group at the 18-position of the prostaglandin backbone, which creates a structural modification that differentiates it from prostaglandin E2. This hydroxylation is crucial as it influences the compound's polarity, solubility, and potentially its receptor binding characteristics.
Physical and Chemical Properties
The physical and chemical properties of 18-Hydroxyprostaglandin E2 are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 67355-95-7 |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.46400 |
| Exact Mass | 368.22000 |
| Polar Surface Area (PSA) | 115.06000 |
| LogP | 2.22190 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Table 1: Physicochemical properties of 18-Hydroxyprostaglandin E2
Biosynthesis and Metabolism
Enzymatic Regulation
The production and metabolism of prostaglandins, including 18-Hydroxyprostaglandin E2, are tightly regulated by several key enzymes:
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Cyclooxygenase enzymes (COX-1 and COX-2): These catalyze the initial steps in prostaglandin synthesis by converting arachidonic acid to prostaglandin H2 .
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Prostaglandin E synthase: This enzyme specifically converts prostaglandin H2 to prostaglandin E2, which serves as the precursor for 18-Hydroxyprostaglandin E2 .
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15-Hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme plays a crucial role in prostaglandin metabolism and may be involved in the formation or further modification of 18-Hydroxyprostaglandin E2 .
Research has revealed that 15-PGDH expression can be regulated by microRNAs, particularly miR-21 . In colorectal cancer patients, an inverse correlation has been observed between 15-PGDH and miR-21 levels, with increased miR-21 associated with low 15-PGDH expression . This regulatory mechanism may indirectly influence the metabolism of prostaglandin E2 and its derivatives, including 18-Hydroxyprostaglandin E2.
Metabolic Fate
Biological Functions and Receptor Interactions
Signaling Pathways
Based on the established signaling pathways of prostaglandin E2, 18-Hydroxyprostaglandin E2 may influence similar cellular mechanisms, albeit with potentially different efficacies or selectivities. These pathways include:
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Activation of EP2 and EP4 receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A .
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Stimulation of EP1 receptors, resulting in calcium mobilization through phospholipase C and inositol trisphosphate signaling .
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Engagement of EP3 receptors, which typically leads to inhibition of adenylyl cyclase and decreased cAMP production .
The specific effects of 18-Hydroxyprostaglandin E2 on these signaling pathways warrant further investigation to determine whether it acts as an agonist, partial agonist, or antagonist at the various EP receptors.
Physiological and Pathological Implications
Inflammatory Processes
As a derivative of prostaglandin E2, 18-Hydroxyprostaglandin E2 may participate in inflammatory responses. Prostaglandin E2 is a well-established mediator of inflammation in various diseases, including rheumatoid arthritis and osteoarthritis . The specific contribution of 18-Hydroxyprostaglandin E2 to these inflammatory conditions remains to be fully elucidated, but its formation during inflammatory states suggests a potential role in modulating the inflammatory response.
A study involving rheumatoid arthritis fibroblast-like synoviocytes demonstrated that hydroxychloroquine, a disease-modifying antirheumatic drug, decreased prostaglandin E2 release significantly . This finding suggests that therapeutic interventions targeting prostaglandin synthesis may also affect the production of 18-Hydroxyprostaglandin E2, potentially contributing to their anti-inflammatory effects.
Bone Metabolism
Prostaglandin E2 has been implicated in the regulation of bone homeostasis through its interaction with EP4 receptors in sensory nerves . This interaction inhibits sympathetic activity through the central nervous system, ultimately influencing bone formation and remodeling . Given the structural relationship between prostaglandin E2 and 18-Hydroxyprostaglandin E2, it is plausible that the latter may also affect bone metabolism, albeit potentially with different potency or specificity.
Research has shown that prostaglandin E2 secreted by osteoblastic cells increases when bone density decreases, as observed in osteoporotic animal models . Whether 18-Hydroxyprostaglandin E2 plays a similar role in sensing or responding to changes in bone density remains an open question for future investigation.
Cancer Progression
The dysregulation of prostaglandin metabolism has been implicated in various cancers, particularly colorectal cancer . Elevated prostaglandin E2 levels are associated with poor prognosis in colorectal cancer patients, and this increase can occur through both increased synthesis via cyclooxygenase-2 and decreased catabolism due to loss of 15-hydroxyprostaglandin dehydrogenase .
Given that 15-hydroxyprostaglandin dehydrogenase may be involved in the metabolism of 18-Hydroxyprostaglandin E2, alterations in this enzyme's expression could potentially affect the levels of 18-Hydroxyprostaglandin E2 in cancer tissues. The specific role of 18-Hydroxyprostaglandin E2 in cancer progression, if any, represents an important area for future research.
Analytical Methods and Applications
Detection and Quantification
The analysis of 18-Hydroxyprostaglandin E2 in biological samples likely employs techniques similar to those used for other prostaglandins. These may include:
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Liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for prostaglandin analysis.
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Enzyme immunoassays, which can be used to measure prostaglandins in various biological fluids and tissues. For instance, a PGE2 parameter assay kit was used to measure prostaglandin E2 release from rheumatoid arthritis fibroblast-like synoviocytes .
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Gas chromatography-mass spectrometry (GC-MS), which requires derivatization of prostaglandins but provides excellent separation and identification capabilities.
Research Applications
18-Hydroxyprostaglandin E2 serves as a valuable research tool for investigating prostaglandin metabolism and signaling. Its presence or absence in biological samples may provide insights into the activity of enzymes involved in prostaglandin synthesis and degradation, such as cyclooxygenases and 15-hydroxyprostaglandin dehydrogenase.
Additionally, the study of 18-Hydroxyprostaglandin E2 may contribute to our understanding of how structural modifications to prostaglandins affect their biological activities and receptor interactions. This knowledge could potentially inform the development of selective prostaglandin receptor modulators for therapeutic applications.
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